3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid
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Overview
Description
3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid typically involves multiple steps, including the formation of the benzoic acid core and the subsequent attachment of the piperidyl and benzoyl groups. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the benzoyl group onto the aromatic ring.
Cyclization: The formation of the piperidyl ring can be accomplished through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Shares the benzoic acid core but lacks the piperidyl and benzoyl groups.
2-Methyl-5-(4-oxo-1-piperidyl)benzoic acid: Contains the piperidyl group but differs in the substitution pattern on the aromatic ring.
Uniqueness
3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N2O4/c1-13-4-5-17(24-8-6-18(25)7-9-24)12-19(13)21(26)23-20-14(2)10-16(22(27)28)11-15(20)3/h4-5,10-12H,6-9H2,1-3H3,(H,23,26)(H,27,28) |
InChI Key |
GBLGFLKIRWWEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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